molecular formula C34H27Cl2CrN8Na2O4+2 B15488312 Acid red 180 CAS No. 6408-26-0

Acid red 180

Cat. No.: B15488312
CAS No.: 6408-26-0
M. Wt: 780.5 g/mol
InChI Key: VQHWSAGRWJWMCJ-UHFFFAOYSA-K
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Description

Acid red 180 is a useful research compound. Its molecular formula is C34H27Cl2CrN8Na2O4+2 and its molecular weight is 780.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

6408-26-0

Molecular Formula

C34H27Cl2CrN8Na2O4+2

Molecular Weight

780.5 g/mol

IUPAC Name

disodium;4-chloro-2-methyl-6-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]phenolate;chromium(3+);hydron

InChI

InChI=1S/2C17H15ClN4O2.Cr.2Na/c2*1-10-8-12(18)9-14(16(10)23)19-20-15-11(2)21-22(17(15)24)13-6-4-3-5-7-13;;;/h2*3-9H,1-2H3,(H2,19,20,21,23,24);;;/q;;+3;2*+1/p-3

InChI Key

VQHWSAGRWJWMCJ-UHFFFAOYSA-K

Canonical SMILES

[H+].CC1=CC(=CC(=C1[O-])N=NC2=C([N-]N(C2=O)C3=CC=CC=C3)C)Cl.CC1=CC(=CC(=C1[O-])N=NC2=C([N-]N(C2=O)C3=CC=CC=C3)C)Cl.[Na+].[Na+].[Cr+3]

Origin of Product

United States

Q & A

Basic: What analytical techniques are essential for characterizing Acid Red 180’s chemical purity and structural identity in synthetic studies?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorbance at λmax 505 nm (characteristic of azo dyes) with calibration against certified standards.
  • HPLC : Use a C18 reverse-phase column with a methanol-water gradient (70:30 v/v) and monitor retention time consistency .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (M<sup>+</sup>) and fragmentation patterns to verify structural integrity .
  • Reference Materials : Cross-validate results with commercially available this compound standards (e.g., Sigma-Aldrich) to ensure accuracy .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

  • Controlled Replication : Reproduce studies using identical buffers (e.g., phosphate-buffered saline at pH 3–9) and monitor degradation via HPLC at fixed intervals .
  • Photodegradation Controls : Use light-protected chambers to isolate pH effects from photolytic interference .
  • Statistical Modeling : Apply multi-factor ANOVA to differentiate pH-driven instability from confounding variables (e.g., temperature, light exposure) .
  • Meta-Analysis : Systematically compare experimental conditions (e.g., ionic strength, oxygen levels) across conflicting studies to identify critical variables .

Basic: What protocols ensure reproducibility in synthesizing this compound for laboratory-scale studies?

Methodological Answer:

  • Stepwise Synthesis : Follow diazotization and coupling reactions under nitrogen atmosphere to prevent oxidation .
  • Purity Checks : Conduct TLC (silica gel, ethyl acetate mobile phase) after each synthetic step to monitor intermediate purity .
  • Documentation : Record exact molar ratios (e.g., naphthol:diazo compound), reaction times, and temperature (±1°C tolerance) .

Advanced: What experimental designs are optimal for studying this compound’s binding interactions with biological macromolecules?

Methodological Answer:

  • Biolayer Interferometry (BLI) : Immobilize target proteins (e.g., serum albumin) on streptavidin biosensors and measure binding kinetics (kon/koff) at varying dye concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Competitive Assays : Pre-incubate proteins with known ligands (e.g., warfarin for serum albumin) to identify binding site specificity .

Basic: How should researchers validate spectrophotometric quantification of this compound in aqueous solutions?

Methodological Answer:

  • Calibration Curves : Prepare triplicate standards (0.1–10 µg/mL) and ensure linearity (R<sup>2</sup> ≥ 0.995) at λmax 505 nm .
  • Matrix Effects : Test recovery rates in complex matrices (e.g., wastewater) using standard addition methods .
  • Interference Checks : Scan samples from 400–600 nm to detect overlapping absorbance from co-pollutants (e.g., humic acids) .

Advanced: What strategies mitigate batch-to-batch variability in this compound’s photophysical properties during large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust conditions in real time .
  • Post-Synthesis Crystallization : Optimize solvent-antisolvent ratios (e.g., acetone/water) to standardize crystal morphology and purity .
  • Accelerated Aging Studies : Expose batches to controlled stressors (e.g., UV light, 40°C) and correlate stability with synthesis parameters .

Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to logistic models (e.g., Hill equation) to estimate EC50 values .
  • Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points .
  • Replication : Perform triplicate assays with independent preparations to assess variability .

Advanced: How can researchers design studies to elucidate the degradation pathways of this compound in environmental matrices?

Methodological Answer:

  • LC-MS/MS : Identify transient intermediates (e.g., sulfonated aromatic amines) during ozonation or photolysis .
  • Isotopic Labeling : Use <sup>18</sup>O-labeled H2O to track hydroxyl radical involvement in advanced oxidation processes .
  • Quantum Chemical Modeling : Simulate reaction pathways (e.g., DFT calculations) to predict bond cleavage sites .

Basic: What guidelines ensure ethical and rigorous reporting of this compound research data?

Methodological Answer:

  • MIAME Compliance : Document raw data (e.g., spectra, chromatograms) and metadata (instrument settings, sample prep) in supplementary files .
  • Reproducibility Checklists : Adopt templates from ACS Style Guide for experimental details (e.g., solvent grades, agitation speeds) .
  • Conflict Disclosure : Declare funding sources and potential biases (e.g., industry partnerships) in acknowledgments .

Advanced: How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

  • Sensitivity Analysis : Vary input parameters (e.g., solvent permittivity, temperature) in molecular dynamics simulations to align with empirical data .
  • Benchmarking : Compare DFT-predicted redox potentials with cyclic voltammetry measurements .
  • Error Propagation Models : Quantify uncertainties in computational assumptions (e.g., basis set selection) using Monte Carlo methods .

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